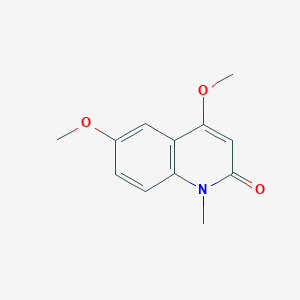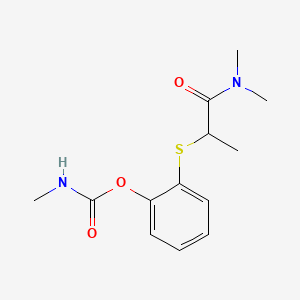
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide is a complex organic compound with a unique structure that includes both amide and thioether functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylpropanamide with a phenylthio compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow systems can enhance the production rate and reduce the cost.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-2-(methylamino)propanamide
- Propanamide, 2,2-dimethyl-N-phenyl-
- N,N-Dimethyl-2-(2-propionylphenoxy)acetamide
Uniqueness
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
52174-09-1 |
|---|---|
分子式 |
C13H18N2O3S |
分子量 |
282.36 g/mol |
IUPAC名 |
[2-[1-(dimethylamino)-1-oxopropan-2-yl]sulfanylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-9(12(16)15(3)4)19-11-8-6-5-7-10(11)18-13(17)14-2/h5-9H,1-4H3,(H,14,17) |
InChIキー |
DEUKIRGSUNYKPH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




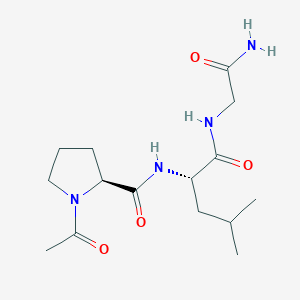
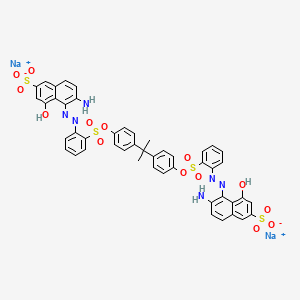
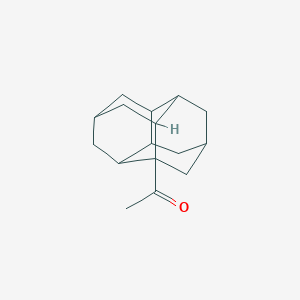
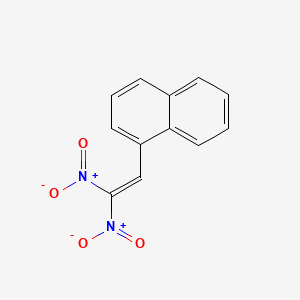
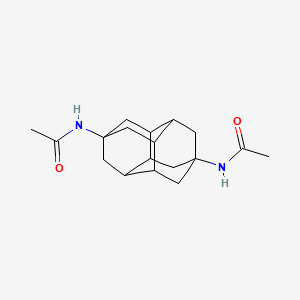

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
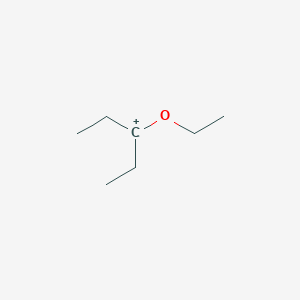
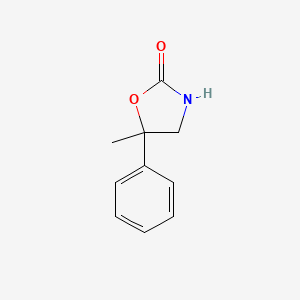
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

